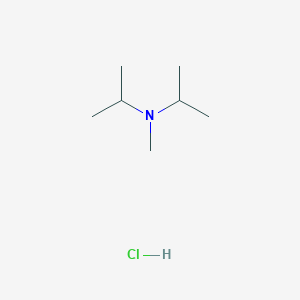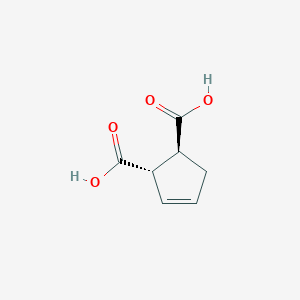
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is a chiral organic compound with a cyclopentene ring structure substituted with two carboxylic acid groups at the 1 and 2 positions
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentene: One common synthetic route involves the oxidation of cyclopentene to form cyclopentene-1,2-dicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.
Chiral Resolution: To obtain the (1S,2S)-enantiomer, chiral resolution techniques can be employed. This involves the separation of enantiomers using chiral chromatography or crystallization methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be used to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the double bond in the cyclopentene ring to a diol or further oxidizing the carboxylic acid groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH₄) and borane (BH₃) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are used.
Major Products Formed:
Oxidation: Cyclopentane-1,2-diol, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol, cyclopentene-1,2-dicarboxylic aldehyde.
Substitution: Cyclopentene-1,2-dicarboxylic acid methyl ester, cyclopentene-1,2-dicarboxylic acid amide.
科学的研究の応用
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used to study enzyme-substrate interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Cyclopentene-1,2-dicarboxylic acid: Similar structure but without the stereochemistry.
Cyclopentane-1,2-dicarboxylic acid: Similar but fully saturated ring structure.
Cyclohexene-1,2-dicarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness: (1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry is crucial for applications requiring precise molecular recognition and activity.
特性
CAS番号 |
733748-94-2 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 |
InChIキー |
IBSNFLVUBSCLPL-WHFBIAKZSA-N |
異性体SMILES |
C1C=C[C@@H]([C@H]1C(=O)O)C(=O)O |
正規SMILES |
C1C=CC(C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


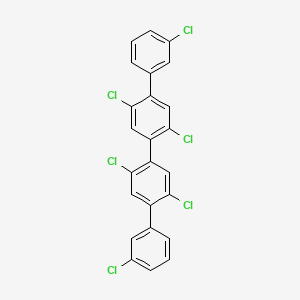
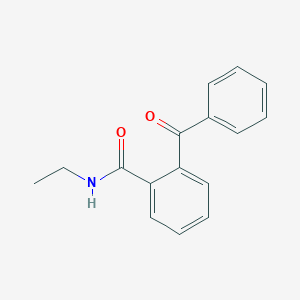
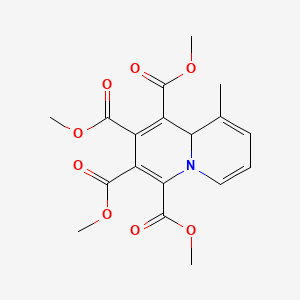
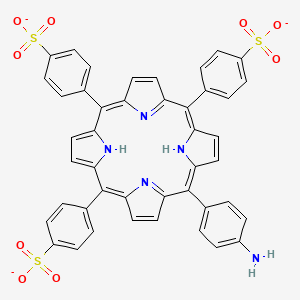
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
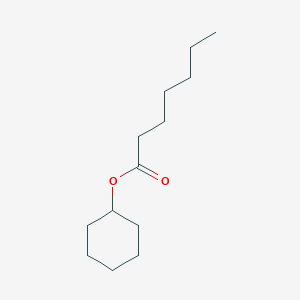
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
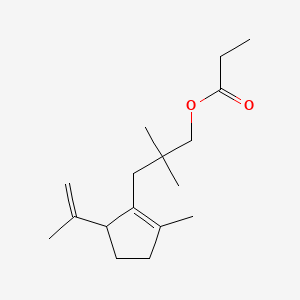

![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
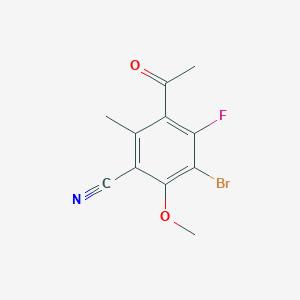

![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
